4-chloro-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide
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Overview
Description
4-chloro-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide is a complex organic compound with the molecular formula C19H10Cl3N2O. This compound is known for its unique structural features, which include a benzoxazole ring fused with a benzamide moiety. It is primarily used in scientific research due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide typically involves the following steps:
Formation of Benzoxazole Ring: The benzoxazole ring is synthesized by reacting 2-aminophenol with 2,4-dichlorobenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to form 2-(2,4-dichlorophenyl)-1,3-benzoxazole.
Formation of Benzamide Moiety: The benzamide moiety is synthesized by reacting 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. This intermediate is then reacted with the previously synthesized benzoxazole derivative in the presence of a base such as triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of chlorine atoms on the benzene rings.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used under reflux conditions.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can lead to the formation of various substituted derivatives, while oxidation and reduction reactions can lead to the formation of oxidized or reduced derivatives.
Scientific Research Applications
4-chloro-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 4-chloro-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may inhibit the activity of certain enzymes involved in cell proliferation and survival.
Comparison with Similar Compounds
4-chloro-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide can be compared with other similar compounds, such as:
4-chloro-N-(2,4-dichlorophenyl)benzamide: This compound lacks the benzoxazole ring and has different biological activities and applications.
2,4-dichloro-N-(4-chlorophenyl)benzamide: This compound has a similar structure but different substitution patterns, leading to different chemical and biological properties.
N-(2,4-difluorophenyl)-2-fluorobenzamide: This compound has fluorine atoms instead of chlorine atoms, resulting in different reactivity and biological activities.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C20H11Cl3N2O2 |
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Molecular Weight |
417.7 g/mol |
IUPAC Name |
4-chloro-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide |
InChI |
InChI=1S/C20H11Cl3N2O2/c21-12-3-1-11(2-4-12)19(26)24-14-6-8-18-17(10-14)25-20(27-18)15-7-5-13(22)9-16(15)23/h1-10H,(H,24,26) |
InChI Key |
DHDIZWSEBJTQCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=C(C=C(C=C4)Cl)Cl)Cl |
Origin of Product |
United States |
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